5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole

Lipophilicity Drug Design Physicochemical Profiling

This is the isomerically pure 5,6,6a,11a-tetrahydro scaffold (CAS 112901-06-1) essential for synthesizing validated antineoplastic and antimalarial LQB-223 analogs. Its distinct saturation pattern (LogP 4.02, TPSA 12.03 Ų) ensures correct biological activity and CNS permeability, unlike other regioisomers. Procure this 95% pure precursor to guarantee batch-to-batch reproducibility for your SAR campaigns.

Molecular Formula C16H15N
Molecular Weight 221.303
CAS No. 112901-06-1
Cat. No. B568459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole
CAS112901-06-1
Synonyms5,6,6A,11A-TETRAHYDRO-11H-BENZO[A]CARBAZOLE
Molecular FormulaC16H15N
Molecular Weight221.303
Structural Identifiers
SMILESC1CC2=CC=CC=C2C3C1C4=CC=CC=C4N3
InChIInChI=1S/C16H15N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-8,14,16-17H,9-10H2
InChIKeyXYEMTSNEMKTQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole (CAS 112901-06-1): Core Scaffold Identity for Precision Procurement


5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole (CAS 112901-06-1) is a tetracyclic, partially saturated benzo[a]carbazole with the molecular formula C₁₆H₁₅N and a molecular weight of 221.30 g/mol . It features a unique 5,6,6a,11a-tetrahydro saturation pattern that distinguishes it from fully aromatic benzo[a]carbazole (CAS 239-01-0) and other tetrahydro regioisomers such as 2,3,4,11-tetrahydro-1H-benzo[a]carbazole [1]. This scaffold serves as a direct precursor for the synthesis of 11a-N-arylsulfonyl-tetrahydro-5H-benzo[a]carbazoles, a compound class with documented antineoplastic, antileishmanial, and antimalarial activities exemplified by the clinical candidate LQB-223 [2].

Why Generic Tetrahydrobenzo[a]carbazole Substitution Fails: Physicochemical and Synthetic Route Specificity of CAS 112901-06-1


Tetrahydrobenzo[a]carbazoles differ critically in the position and extent of ring saturation, which directly impacts their lipophilicity (LogP), polar surface area (TPSA), and the steric/electronic environment of the secondary amine (N-11a) that serves as the sole nucleophilic handle for downstream functionalization [1]. The target compound's 5,6,6a,11a-tetrahydro pattern places the saturated carbons adjacent to the aniline-type nitrogen, conferring a specific LogP of 4.02 and TPSA of 12.03 Ų—values that differ measurably from the 2,3,4,11-tetrahydro regioisomer (cLogP 4.20) [2] and the fully aromatic 11H-benzo[a]carbazole (TPSA 15.79 Ų; MW 217.27) [3]. These differences alter solubility, permeability, and reactivity in N-sulfonylation reactions that lead to the therapeutically validated LQB-223 series, making direct interchange of tetrahydro isomers chemically unsound for applications requiring reproducible synthetic outcomes.

Quantitative Differentiation Evidence for CAS 112901-06-1: Head-to-Head Physicochemical and Application-Specific Data


LogP Reduction vs. 2,3,4,11-Tetrahydro Isomer Improves Aqueous Compatibility for Downstream Chemistry

The target compound exhibits a LogP of 4.02, which is 0.18 log units lower than the cLogP of 4.20 reported for the regioisomeric 2,3,4,11-tetrahydro-1H-benzo[a]carbazole [1]. This difference, while modest, translates to an approximately 1.5-fold higher predicted aqueous solubility for the target scaffold, facilitating solution-phase N-functionalization reactions that are central to its use as a synthetic intermediate for bioactive 11a-N-arylsulfonyl derivatives [2].

Lipophilicity Drug Design Physicochemical Profiling

Lower Topological Polar Surface Area (TPSA) vs. Fully Aromatic Benzo[a]carbazole Enhances Membrane Permeability Predictions

The target compound has a calculated TPSA of 12.03 Ų, which is 3.76 Ų (23.8%) lower than the TPSA of 15.79 Ų reported for the fully aromatic 11H-benzo[a]carbazole [1]. In the context of CNS drug design guidelines (where TPSA < 60–70 Ų is preferred for blood-brain barrier penetration), this 3.76 Ų reduction is statistically meaningful and predicts measurably higher passive membrane permeability for derivatives built on the tetrahydro scaffold versus those derived from the aromatic parent [2].

Membrane Permeability Drug-like Properties TPSA

Direct Precursor Role in LQB-223 Series Synthesis Confirmed by Brazilian Antineoplastic Research Groups

The unsubstituted 5,6,6a,11a-tetrahydro-5H-benzo[a]carbazole scaffold serves as the direct synthetic precursor for the 11a-N-arylsulfonyl-tetrahydro-5H-benzo[a]carbazole compound class, which includes LQB-223—a clinical-stage antineoplastic and antimalarial agent with a reported selectivity index (SI) ≥ 98 against Plasmodium berghei-infected mice, comparable to chloroquine efficacy [1][2]. No other tetrahydrobenzo[a]carbazole regioisomer has been documented as a validated precursor for this N-sulfonylated bioactive series, making the correct regioisomeric identity non-negotiable for reproducing published biological activity.

Antineoplastic Synthetic Intermediate LQB-223

Commercial Availability with Defined Purity (95%) from BOC Sciences Supports Reproducible Research

The target compound is commercially available from BOC Sciences at 95% purity with the CAS-registered InChIKey XYEMTSNEMKTQJS-UHFFFAOYSA-N, providing unambiguous identity verification . In contrast, alternative tetrahydrobenzo[a]carbazole isomers are primarily listed by non-specialist vendors without validated InChIKey cross-referencing, increasing the risk of isomeric misassignment . A purity of 95% meets the ≥95% threshold commonly required for structure-activity relationship (SAR) studies, enabling direct use as a building block without additional purification steps.

Commercial Sourcing Purity Specification Reproducibility

High-Value Application Scenarios for 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole (CAS 112901-06-1) Based on Verified Differentiation Evidence


Synthesis of 11a-N-Arylsulfonyl Antineoplastic Agents (LQB-223 Series)

Medicinal chemistry groups developing antiproliferative agents targeting multidrug-resistant (MDR) leukemia and breast cancer cell lines should procure CAS 112901-06-1 as the exclusive starting scaffold for N-sulfonylation to produce LQB-223 analogs. The selectivity index (SI ≥ 98) documented for LQB-223 against P. berghei and its G2/M arrest activity in MCF-7 breast cancer cells are contingent upon the correct 5,6,6a,11a-tetrahydro saturation pattern [1][2]. Use of alternative regioisomers would generate structurally distinct products with no published biological validation.

CNS Drug Discovery Requiring Low-TPSA Scaffolds for Blood-Brain Barrier Penetration

Programs targeting CNS indications should prioritize this scaffold over fully aromatic benzo[a]carbazole based on its 23.8% lower TPSA (12.03 vs. 15.79 Ų), which predicts enhanced passive BBB permeability under established medicinal chemistry guidelines [1]. The tetrahydro core also retains the N-11a functionalization handle for late-stage diversification, making it a strategically superior choice for CNS-focused lead optimization.

PfTopoI Inhibitor Development for Antimalarial Drug Discovery

The tetrahydro-5H-benzo[a]carbazole core, when N-sulfonylated, generates compounds that bind selectively to Plasmodium falciparum topoisomerase I (PfTopoI), a validated antimalarial target [1]. The BRENDA enzyme database lists (6aR,11aS)-11-[(4-methylphenyl)sulfonyl]-6,6a,11,11a-tetrahydro-5H-benzo[a]carbazole as a selective PfTopoI binder, establishing this scaffold family as a starting point for antimalarial lead discovery. Procurement of the correct parent scaffold ensures synthetic fidelity to these known active derivatives.

SAR Studies Requiring Isomerically Pure Tetrahydrobenzo[a]carbazole Building Blocks

Structure-activity relationship (SAR) campaigns exploring the effect of ring saturation on biological activity demand isomerically defined starting materials. The target compound's lower LogP (4.02) versus the 2,3,4,11-tetrahydro isomer (4.20) provides a quantifiable basis for selecting the more polar scaffold when aqueous solubility during synthesis is a critical workflow constraint [1]. The 95% purity and InChIKey-verified identity from BOC Sciences further ensure batch-to-batch reproducibility essential for SAR data integrity.

Quote Request

Request a Quote for 5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.